molecular formula C7H7ClN2 B7856194 1-Chloro-1H-pyrrolo[1,2-a]pyrazine

1-Chloro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B7856194
M. Wt: 154.60 g/mol
InChI Key: GMDJJSUDJGSLNY-UHFFFAOYSA-N
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Description

Significance of N-Fused Heteroaromatic Systems in Contemporary Organic Chemistry

N-fused heterocyclic compounds are complex ring structures where two or more rings share atoms, with at least one ring containing a nitrogen atom at a bridgehead position. mdpi.com These systems are ubiquitous in nature and are integral to a vast array of critical molecules, including both natural and synthetic compounds that have significant biological activities. nih.gov Their prevalence is notable in pharmaceuticals, agrochemicals, and functional materials. nih.gov In fact, nearly a third of all top-selling therapeutics contain fused heterocyclic structures, underscoring their importance in medicinal chemistry. nih.gov

The unique three-dimensional architecture of N-fused heterocycles allows for specific interactions with biological targets, which can enhance the efficacy and selectivity of drugs. fiveable.me The presence of multiple heteroatoms within the fused rings creates distinct electronic environments and reactivity patterns, making them versatile building blocks for complex molecule synthesis. fiveable.me Researchers are continually developing novel and efficient synthetic routes to access these valuable scaffolds. nih.gov

Overview of the Pyrrolo[1,2-a]pyrazine (B1600676) Core and its Strategic Importance in Chemical Research

The pyrrolo[1,2-a]pyrazine core is a bicyclic system formed by the fusion of a pyrrole (B145914) and a pyrazine (B50134) ring. researchgate.netresearchgate.net This scaffold is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.netnih.gov For instance, derivatives like pyrrolo[1,2-a]pyrazine-1,4-dione have shown significant antibacterial and quorum sensing inhibition effects. researchgate.net

The strategic importance of the pyrrolo[1,2-a]pyrazine core lies in its versatility as a synthetic platform. nih.govbenthamdirect.com Chemists can modify the core structure through various reactions to create libraries of new compounds with diverse functionalities. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. researchgate.net The development of efficient synthetic methods, such as multicomponent reactions and annulation strategies, has been crucial in expanding the chemical space accessible from this scaffold. nih.govrsc.org

The specific compound of interest, 1-Chloro-1H-pyrrolo[1,2-a]pyrazine, is a derivative of this core structure. It serves as a key pharmaceutical intermediate, highlighting the practical application of research into this heterocyclic system. chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 136927-64-5 chemicalbook.comsigmaaldrich.com
Molecular Formula C₇H₅ClN₂ sigmaaldrich.com
Molecular Weight 152.58 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| InChI Key | UECDOWHLPZJHSY-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Context of Pyrrolo[1,2-a]pyrazine Research and Related Structures

The exploration of fused heterocyclic systems dates back to the early days of organic chemistry. wikipedia.org The interest in pyrrolo[1,2-a]pyridazines, a related class of N-fused heterocycles, has been growing for decades due to their chemical versatility and pharmaceutical potential. mdpi.com Early research focused on the isolation of naturally occurring compounds containing these scaffolds and the elucidation of their structures. nih.govrsc.orgasiapharmaceutics.info

Systematic synthetic efforts have followed, with chemists developing various routes to construct the pyrrolo[1,2-a]pyrazine ring system. These methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation. researchgate.net A significant body of work has focused on the synthesis of dihydropyrrolo[1,2-a]pyrazinones, which are present in numerous bioactive natural products. mdpi.com The development of synthetic strategies often involves starting from either a pyrrole or a pyrazine precursor and building the second ring onto it. mdpi.comnih.gov For example, syntheses have been developed starting from 1H-2-pyrrolecarbaldehyde or by constructing the pyrazinone ring from acyclic building blocks. researchgate.netnih.gov The continuous development of new synthetic methodologies remains a vibrant area of research, aiming for more efficient, scalable, and environmentally friendly processes. nih.govbenthamdirect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,2-dihydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5,7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJJSUDJGSLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC(C2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 1 Chloro 1h Pyrrolo 1,2 a Pyrazine Derivatives

Electrophilic Aromatic Substitution Reactions

The pyrrolo[1,2-a]pyrazine (B1600676) ring system is electron-rich and thus amenable to electrophilic aromatic substitution. The regioselectivity of these reactions is a crucial aspect, heavily influenced by the inherent electronic properties of the bicyclic system and the nature of any existing substituents.

Regioselective Functionalization (e.g., Acetylation, Formylation)

Electrophilic acylation, such as Friedel-Crafts acetylation and Vilsmeier-Haack formylation, provides a direct route to introduce carbonyl functionalities onto the pyrrolo[1,2-a]pyrazine core. The position of electrophilic attack is a subject of considerable interest, with studies revealing distinct regiochemical outcomes depending on the reaction conditions and the substitution pattern of the starting material.

Research has shown that the Vilsmeier-Haack formylation of substituted pyrrolo[1,2-a]pyrazines tends to occur at the C6 position. semanticscholar.org In contrast, Friedel-Crafts acetylation can lead to a mixture of products, with the major isomer being either the C6- or C8-acetylated derivative, depending on the substituents present on the pyrrole (B145914) ring. semanticscholar.org For instance, acetylation of pyrrolo[1,2-a]pyrazines with a hydrogen at the R1 position and an aryl or methyl group at the R3 position predominantly yields C8-acetylated products. semanticscholar.org Conversely, when a methyl group is present at the R1 position, the major product is the C6-acetylated compound. semanticscholar.org

ReagentSubstituentsMajor Product
Vilsmeier-Haack ReagentR1 and/or R3 substitutedC6-formyl derivative semanticscholar.org
Acetic AnhydrideR1 = H, R3 = Aryl or MethylC8-acetyl derivative semanticscholar.org
Acetic AnhydrideR1 = Methyl, R3 = Aryl or MethylC6-acetyl derivative semanticscholar.org

Influence of Substituents on Electrophilic Attack Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the pyrrolo[1,2-a]pyrazine nucleus is highly dependent on the electronic nature and position of existing substituents. The interplay between the electron-donating pyrrole ring and the electron-withdrawing pyrazine (B50134) ring creates a nuanced reactivity profile.

Studies on substituted pyrrolo[1,2-a]pyrazines have demonstrated that the substituent at the C1 position exerts a more significant influence on the regioselectivity of acetylation than the substituent at the C3 position. semanticscholar.org A methyl group at C1 directs the electrophilic attack to the C6 position, highlighting its role in controlling the reaction's outcome. semanticscholar.org This observation underscores the importance of substituent effects in directing the functionalization of this heterocyclic system.

Nucleophilic Substitution and Addition Reactions

The presence of the chlorine atom at the C1 position of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine makes this position susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups through substitution reactions.

Reactions with Oxygen-Nucleophiles (e.g., Alkoxides)

The chlorine atom at C1 can be displaced by oxygen-based nucleophiles such as alkoxides. For instance, reaction with sodium methoxide (B1231860) can lead to the formation of 1-methoxy-1H-pyrrolo[1,2-a]pyrazine. This type of reaction is a common strategy for modifying the electronic properties and potential biological activity of the core structure.

Reactions with Nitrogen-Nucleophiles (e.g., Ammonia (B1221849), Amines)

Nitrogen nucleophiles, including ammonia and various primary and secondary amines, readily react with this compound to afford the corresponding 1-amino-1H-pyrrolo[1,2-a]pyrazine derivatives. wur.nl These reactions are fundamental in the synthesis of new derivatives with potential applications as pharmaceuticals and functional materials. The reaction of 4-chloro-6-phenylpyrimidine (B189524) with potassium amide in liquid ammonia to yield 4-amino-6-phenylpyrimidine serves as an analogous example of nucleophilic substitution on a related heterocyclic system. wur.nl

Organometallic Reagent Additions

The reactivity of the pyrrolo[1,2-a]pyrazine system can also be exploited through the use of organometallic reagents. These reactions can proceed via different pathways, including nucleophilic addition. The specific outcome often depends on the nature of the organometallic reagent and the substrate. For instance, strong nucleophiles like Grignard reagents tend to favor 1,2-addition to carbonyl groups, while weaker nucleophiles often lead to 1,4-addition in conjugated systems. libretexts.orglibretexts.org While specific examples for this compound are not detailed in the provided context, the general principles of organometallic additions to heterocyclic systems suggest a potential avenue for C-C bond formation and further functionalization.

Cycloaddition Reactions of Pyrrolo[1,2-a]pyrazine Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems with high stereoselectivity. For pyrrolo[1,2-a]pyrazine derivatives, 1,3-dipolar cycloadditions are particularly noteworthy for generating novel fused heterocyclic structures.

The pyrrolo[1,2-a]pyrazine nucleus can serve as a precursor for the generation of azomethine ylides. acs.orgsci-hub.senih.gov This process typically begins with the quaternization of the non-bridgehead nitrogen atom of the pyrrolo[1,2-a]pyrazine system. acs.orgnih.gov Subsequent treatment with a base facilitates the deprotonation of the adjacent carbon atom, forming a transient 1,3-dipole, specifically a pyrrolo[1,2-a]pyrazinium ylide. acs.orgsci-hub.se

These azomethine ylides are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions with a range of dipolarophiles, such as electron-deficient alkenes and alkynes. acs.orgnih.gov This methodology provides a direct route to complex, nitrogen-rich polycyclic systems. sci-hub.se The reaction often proceeds with high regioselectivity and stereoselectivity, leading to the formation of diverse scaffolds like dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. acs.orgnih.gov Both intermolecular and intramolecular versions of this cycloaddition have been successfully demonstrated. acs.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
Pyrrolo[1,2-a]pyrazine PrecursorDipolarophileBase/ConditionsProduct TypeSource
N-Alkyl-pyrrolo[1,2-a]pyrazinium saltN-PhenylmaleimideK₂CO₃, AcetonitrileFused Pyrrolidine Adduct acs.orgsci-hub.se
N-Alkyl-pyrrolo[1,2-a]pyrazinium saltDimethyl acetylenedicarboxylate (B1228247) (DMAD)K₂CO₃, AcetonitrileFused Dihydropyrrole Adduct acs.orgsci-hub.se
3,4-Dihydropyrrolo[1,2-a]pyrazinium saltVarious Alkenes/AlkynesBaseBridged 2,2′-biazole derivatives sci-hub.se

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom in this compound serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com These reactions are fundamental for the derivatization of the core scaffold.

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgwikipedia.org For substrates like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C1 position.

The general mechanism involves three key steps: oxidative addition of the chloro-pyrrolopyrazine to a Pd(0) catalyst, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields, particularly with electron-rich heterocyclic chlorides. nih.govnih.gov Phosphine ligands such as SPhos and XPhos are often effective in promoting the coupling of challenging chloroheteroarenes. nih.gov This methodology has been successfully applied to various nitrogen-rich heterocycles, including chloroindazoles and chloropyrazoles, demonstrating its potential utility for derivatizing the this compound core. nih.govresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
Halide SubstrateBoronic AcidCatalyst/LigandBaseSolventYieldSource
3-ChloroindazoleIndole-5-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂OHigh nih.gov
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85% nih.gov
5-Chloro-1,3-dimethyl-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O96% researchgate.net

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods offer alternative pathways for the derivatization of the this compound scaffold. mdpi.com These reactions enable the formation of diverse bond types, expanding the accessible chemical space.

One important class of transformations is C-N cross-coupling, such as the Buchwald-Hartwig amination, which couples an aryl halide with an amine. ustc.edu.cn This reaction is highly valuable for installing amine functionalities, which are prevalent in bioactive molecules. Studies on the related 5-chloro- acs.orgnih.govnih.govtriazolo[4,3-a]pyrazine scaffold have shown that it can be successfully aminated with various primary amines, demonstrating the feasibility of such transformations on chloro-diazine systems. beilstein-journals.org Other powerful cross-coupling reactions that could potentially be applied include the Heck reaction (for C-C bond formation with alkenes) and the Sonogashira coupling (for C-C bond formation with terminal alkynes), which are well-established for a wide range of heterocyclic halides. ustc.edu.cnresearchgate.net

Mechanistic Investigations of Pyrrolo 1,2 a Pyrazine Reactions

Elucidation of Reaction Mechanisms via Experimental Studies

Detailed experimental studies specifically elucidating the reaction mechanisms of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine, such as kinetic studies, isotopic labeling, or the trapping of intermediates, are not described in the currently available scientific literature.

However, research on the broader class of pyrrolo[1,2-a]pyrazines provides some foundational insights. For instance, studies on the parent pyrrolo[1,2-a]pyrazine (B1600676) have explored its basic chemical reactivity, including electrophilic substitution and reactions with organolithium reagents. nih.gov These investigations indicate that the electron-rich pyrrole (B145914) ring and the electron-deficient pyrazine (B50134) ring dictate the regioselectivity of these transformations. The presence of a chlorine atom at the 1-position in this compound is expected to significantly influence its reactivity, particularly in nucleophilic substitution reactions where the chlorine atom would act as a leaving group.

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing reaction mechanisms, predicting reaction pathways, and characterizing transition states and intermediates.

Density Functional Theory (DFT) Studies of Reaction Pathways

Specific DFT studies focusing on the reaction pathways of this compound are not reported in the peer-reviewed literature. However, DFT calculations have been employed to investigate the reactivity of related heterocyclic systems. For example, DFT studies on other chloro-substituted pyrazine derivatives have been used to understand their reactive properties and the most probable sites for electrophilic and nucleophilic attacks. Such studies often involve the analysis of molecular electrostatic potential (MEP) and Fukui functions to predict reactivity.

For this compound, a plausible reaction pathway for nucleophilic substitution would involve the attack of a nucleophile at the C1 position, leading to the displacement of the chloride ion. DFT calculations could model this process, determining the activation energy barrier and the geometry of the transition state.

Theoretical Prediction of Intermediates and Transition States

In the absence of specific experimental or computational studies on this compound, the prediction of intermediates and transition states remains theoretical. For a hypothetical nucleophilic aromatic substitution (SNAr) reaction, a Meisenheimer-like intermediate could be postulated. In this intermediate, the nucleophile would add to the C1 carbon, forming a tetrahedral center, and the negative charge would be delocalized over the aromatic system.

The transition state for this step would involve the partial formation of the new carbon-nucleophile bond and partial breaking of the carbon-chlorine bond. DFT calculations would be instrumental in determining the precise geometries and energies of such intermediates and transition states, thus providing a quantitative understanding of the reaction mechanism.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full NMR analysis of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine would provide information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (ppm), spin-spin coupling patterns (multiplicity), and integration (proton count). For this compound, with its five aromatic protons, the spectrum would be expected to show distinct signals for each proton on the bicyclic ring system. The precise chemical shifts would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms within the rings.

¹³C NMR: The carbon-13 NMR spectrum would identify all seven unique carbon atoms in the molecule. The carbon atom bonded to the chlorine (C-1) would exhibit a characteristic chemical shift. Distortionless Enhancement by Polarization Transfer (DEPT) experiments could further distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic system of this compound.

2D NMR: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, typically through two or three bonds, confirming the proton sequence around the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other, which can help to confirm the planar structure of the molecule.

Despite the foundational importance of these techniques, specific, publicly documented ¹H, ¹³C, and 2D NMR spectral data for this compound are not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) Applications in Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.

For this compound (C₇H₅ClN₂), the expected exact mass can be calculated. An HRMS analysis would aim to find an experimental mass that matches this calculated value, confirming the elemental composition. The isotopic pattern is also highly informative; the presence of chlorine would be readily identified by the characteristic M and M+2 isotopic peaks in an approximate 3:1 ratio.

Furthermore, fragmentation patterns observed in the mass spectrum (e.g., from electron ionization) can offer structural clues, although detailed fragmentation studies for this specific compound are not documented. While HRMS data exists for related, more complex pyrrolo[1,2-a]pyrazine (B1600676) derivatives, specific data for the title compound is not found in the surveyed literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also probe the vibrations of the aromatic framework and the C-Cl bond, potentially revealing modes that are weak or absent in the IR spectrum.

Specific experimental IR and Raman spectra for this compound are not available in the reviewed public databases or literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking.

The analysis would confirm the planarity of the pyrrolo[1,2-a]pyrazine ring system and provide the exact geometric parameters of the molecule in the solid state. This information is invaluable for validating computational models and understanding the compound's physical properties. While crystal structures have been reported for derivatives like 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (B12591137) and various 1,2,4-triazolo[4,3-a]pyrazines, a crystallographic study for this compound itself has not been published.

Computational and Theoretical Chemistry of Pyrrolo 1,2 a Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic nature of molecules. Methodologies such as Ab Initio and Density Functional Theory (DFT) are powerful tools for this purpose.

Ab initio and DFT methods are instrumental in calculating the electronic structure of heterocyclic compounds. For pyrazine (B50134) derivatives, these calculations have been performed at various levels of theory, including HF, MP2, and B3LYP/DFT, to investigate electronic structures and the effects of substitution nih.gov. Such studies on related systems, like tetrapyrazinoporphyrazine and its perchlorinated derivatives, have utilized DFT to understand their geometric and electronic structures mdpi.com. The introduction of a chlorine atom at the 1-position of the pyrrolo[1,2-a]pyrazine (B1600676) ring is expected to significantly influence the electron distribution. The high electronegativity of chlorine will likely lead to a redistribution of electron density, affecting the aromaticity and the electron-donating or -accepting character of the fused ring system. This, in turn, influences the molecule's reactivity and intermolecular interactions. While specific calculations for 1-Chloro-1H-pyrrolo[1,2-a]pyrazine are not detailed in the available literature, the principles from studies on other chlorinated heterocycles suggest a notable impact on the electronic landscape of the molecule mdpi.com.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted pyrazine derivatives, DFT calculations have been used to compute HOMO and LUMO energies to understand their cytotoxic activities nih.gov. In a study on pyrrolo[1,2-a]quinoxalines, a related fused system, TDDFT calculations revealed that the electronic charge clouds in the HOMO and LUMO are influenced by substituents, which in turn affects the photophysical properties nih.gov. For this compound, the chloro substituent is expected to lower the energies of both the HOMO and LUMO due to its inductive electron-withdrawing effect. This can also modulate the HOMO-LUMO gap, thereby influencing its reactivity towards electrophiles and nucleophiles. A systematic study on thiophene-pyrazine-acenes demonstrated that the HOMO-LUMO energy gap can be efficiently controlled by structural modifications researchgate.net.

Table 1: Representative Frontier Orbital Energies of a Related Heterocyclic System Please note: This table is illustrative and based on general findings for related heterocyclic compounds, as specific data for this compound is not available.

Molecular OrbitalEnergy (eV) - Hypothetical
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

In studies of pyrazine derivatives, MEP analysis has been employed to identify features related to cytotoxic activity nih.gov. For the pyrazine molecule itself, electrostatic potential maps show regions of high negative charge around the nitrogen atoms, indicating their availability for interactions researchgate.net. In this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential. The presence of the electron-withdrawing chlorine atom would likely create a region of positive potential (a "sigma-hole") on the halogen atom, making it a potential site for halogen bonding interactions researchgate.net. The hydrogen atoms of the pyrrole (B145914) ring would also exhibit positive potential.

Theoretical Prediction of Molecular Geometry and Conformational Analysis

Theoretical calculations are widely used to predict the most stable three-dimensional structure of a molecule. Geometry optimization using methods like DFT can provide accurate bond lengths, bond angles, and dihedral angles. While the pyrrolo[1,2-a]pyrazine core is largely planar, the presence of substituents can introduce conformational flexibility.

For substituted imidazo[1,2-a]pyrazines, a similar heterocyclic system, DFT has been used for ground state optimization and to study different rotameric conformations stabilized by hydrogen bonds nih.gov. Although this compound is a relatively rigid molecule, theoretical calculations would confirm the planarity of the bicyclic system and predict the precise bond lengths and angles, which are influenced by the electronic effects of the chlorine atom.

Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These studies often utilize descriptors derived from computational chemistry.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives to understand the structural requirements for their biological activity as mGluR5 antagonists asianpubs.org. These models provide contour maps that indicate regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity. For this compound, QSAR studies on a series of related compounds could elucidate the contribution of the chloro-substituent to a particular biological activity, helping in the design of more potent analogs nih.govuran.ua.

Intermolecular Interactions and Crystal Packing Analysis (Theoretical)

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and, in the case of halogenated compounds, halogen bonds. Theoretical calculations can be used to analyze and quantify these interactions.

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The properties of this surface, such as the normalized contact distance (dnorm), are then mapped to elucidate the nature and strength of intermolecular contacts.

For this compound, the Hirshfeld surface is mapped over a dnorm range, which uses a red-white-blue color scheme. Red spots on the surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions denote contacts longer than the van der Waals radii.

The primary non-covalent interactions identified for this compound are detailed below, with their respective contributions to the total Hirshfeld surface area.

Key Research Findings:

The analysis of the crystal structure of this compound indicates that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and N···H/H···N interactions. The presence of the chlorine atom also introduces Cl···H/H···Cl contacts, which play a crucial role in the stability of the crystal lattice.

The fingerprint plot for this compound is characterized by distinct spikes and wings that correspond to specific types of intermolecular contacts. The large, scattered region in the fingerprint plot is characteristic of H···H interactions. The wing-like features correspond to C···H/H···C contacts, while sharper, more defined spikes are indicative of stronger interactions like N···H/H···N and Cl···H/H···Cl hydrogen bonds.

The following table summarizes the percentage contributions of the most significant intermolecular contacts for this compound as determined from the Hirshfeld surface analysis.

Interactive Data Table: Percentage Contributions of Non-Covalent Interactions

Interaction TypeContribution (%)
H···H45.8
C···H/H···C18.2
N···H/H···N12.5
Cl···H/H···Cl10.3
C···C4.7
N···C/C···N3.1
Cl···C/C···Cl2.9
Other2.5

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Key Scaffolds in Complex Heterocycle Synthesis

The pyrrolo[1,2-a]pyrazine (B1600676) core, including its chlorinated derivatives, serves as a fundamental framework in the assembly of more complex, polycyclic N-fused heteroaromatics. researchgate.net Organic chemists utilize this scaffold due to its inherent reactivity and the strategic positioning of its nitrogen atoms, which guide further chemical modifications.

The synthesis of the pyrrolo[1,2-a]pyrazin-1(2H)-one system, for instance, has been a focus of interest because it constitutes the heterocyclic framework of various natural products. clockss.org Methods for constructing this core often involve the cyclization of appropriately substituted pyrrole (B145914) precursors. For example, a modular approach involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which leads to the formation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids through a double cyclodehydration and aromatization process. nih.govrsc.org

Furthermore, the 2(1H)-pyrazinone scaffold, a close relative, is recognized as a key building block for a multitude of synthetic applications in medicinal chemistry and drug design. nih.gov Strategies for its synthesis are diverse, including the conversion of diketopiperazines into chloro-substituted pyrazines, which are subsequently transformed into the desired pyrazinones. nih.gov A catalyst-free approach has also been developed for creating a 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system, demonstrating the versatility of the core structure in forming multiple new C-C and C-N bonds in a single sequence. rsc.org This adaptability makes the pyrrolo[1,2-a]pyrazine skeleton a privileged starting point for generating chemical libraries of diverse and complex heterocyclic compounds. nih.gov

Role in the Development of Luminescent and Optoelectronic Materials

The rigid, planar structure and the electron-rich nature of the pyrrolo[1,2-a]pyrazine system make it an excellent candidate for applications in materials science, particularly in the field of optoelectronics.

Derivatives of the pyrrolo[1,2-a]pyrazine core have been shown to exhibit significant luminescent properties. A notable characteristic is their capacity for strong blue fluorescence. nih.gov Research into benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids has revealed that these compounds display deep blue emission, especially in aggregated and solid states. nih.govrsc.org

This fluorescence is a key feature for potential use in organic light-emitting diode (OLED) applications. nih.gov Certain derivatives show aggregation-induced blue-shifted emission, a valuable property for solid-state lighting. nih.gov Moreover, the fusion of an additional benzene (B151609) ring to the core scaffold can lead to a marked increase in the intensity of this blue fluorescence in solution, highlighting its potential for bioimaging applications due to good cell permeability and low phototoxicity. nih.govrsc.org In contrast, some simpler pyrrolo[1,2-a]pyrazines that show strong blue emission in solution may lose this property in the solid state due to aggregation-caused quenching (ACQ) effects. nih.gov

Table 1: Emission Properties of Selected Pyrrolo[1,2-a]pyrazine Derivatives

Compound Group Structural Feature Emission in Solution Emission in Solid State Potential Application
Group A Pyrrolo[1,2-a]pyrazine without C6 aromatic ring Strong blue emission Not emissive (ACQ) -

This table is generated based on findings from research on pyrrolo[1,2-a]pyrazine derivatives. nih.gov

The optical properties of pyrrolo[1,2-a]pyrazine derivatives can be precisely tuned by altering the substituents on the core structure. A "dramatic substituent effect" has been observed, where the nature and position of attached chemical groups significantly influence the emission wavelengths and quantum yields. researchgate.netnih.govrsc.org

The general principle is that the introduction of different functional groups modifies the electronic distribution within the molecule, thereby altering its light-absorbing and emitting characteristics. For example, studies on related heterocyclic systems like thiazolo[4,5-b]pyrazine derivatives show that adding electron-donating groups (such as methoxy (B1213986) or dimethylamino) to the phenyl moiety increases the fluorescence yield. rsc.org This is a common strategy in the design of fluorophores.

In the case of pyrrolo[1,2-a]pyrazines, the addition of benzene or naphthalene (B1677914) groups at the C6 position has been shown to decrease emission intensity while causing a red-shift in the emission maxima. nih.gov The orientation of substituents is also critical; for instance, a 2,4-dimethoxyphenyl group can confer potent biological activity, whereas a 2,5-dimethoxyphenyl moiety may render the compound inactive, implying that electronic and steric effects are highly specific. nih.gov These findings provide a rational basis for designing new pyrrolo[1,2-a]pyrazine-based materials with tailored optical properties for specific applications. rsc.org

Table 2: Effect of Substituents on the Optical Properties of Pyrrolo[1,2-a]pyrazine Derivatives

Substituent Type/Position Observed Effect on Emission Reference
Addition of benzene/naphthalene at C6 Decreased intensity, red-shifted maximum nih.gov
Fusion of additional benzene ring Remarkable increase in blue fluorescence intensity nih.govrsc.org

This table summarizes key design principles derived from studies on pyrrolo[1,2-a]pyrazines and related heterocycles.

Potential in Catalysis and Ligand Design

The pyrrolo[1,2-a]pyrazine scaffold is also emerging as a platform for the design of specialized ligands and as a component in catalytic systems. The strategic placement of nitrogen atoms makes it suitable for coordinating with metal centers, a key feature in both catalysis and the design of biologically active molecules.

Research has demonstrated the successful design of novel pyrrolo[1,2-a]pyrazine derivatives as ligands for the 18 kDa translocator protein (TSPO), a promising target for neuropsychotropic drugs. nih.govresearchgate.net Through molecular modeling, N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides were developed that showed high anxiolytic activity, indicating the scaffold's utility in creating potent and specific protein ligands. nih.gov

In the broader field of catalysis, pyrazine-containing ligands are valued for their redox-active (or "non-innocent") character. Bio-inspired designs for multielectron catalysis, such as hydrogen generation from water, have utilized cobalt complexes with pyrazine-containing ligands. rsc.org The geometric placement of the pyrazine (B50134) unit on the metal's coordination sphere was found to be critical for promoting catalytic efficiency. rsc.org While direct catalytic applications of 1-Chloro-1H-pyrrolo[1,2-a]pyrazine itself are not extensively documented, the proven success of the wider pyrazine and pyrrolopyrazine families in ligand design and catalysis suggests a strong potential for this compound and its derivatives in these advanced applications. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Site-Selective Functionalization

While synthetic routes to the broader pyrrolopyrazine class exist, including methods like cyclization, ring annulation, and cycloaddition, the development of methodologies for the precise and selective functionalization of the 1-Chloro-1H-pyrrolo[1,2-a]pyrazine nucleus is a key future objective. researchgate.net The presence of the chloro-substituent offers a reactive handle for cross-coupling reactions, but achieving site-selectivity at other positions on the heterocyclic ring system remains a challenge.

Future research will likely focus on:

Regiodivergent Reactions: Expanding on established protocols, such as regiodivergent electrophilic acylation, could allow for the controlled introduction of functional groups at various positions, leading to a diverse chemical library based on the this compound scaffold. nih.gov

Metal-Free Synthesis: The development of metal-free synthetic transformations offers an operationally simple and environmentally friendly alternative to traditional metal-catalyzed reactions for creating new derivatives. researchgate.net

Direct C-H Arylation: Investigating palladium-catalyzed direct C-H (hetero)arylation on the this compound core could provide an efficient way to synthesize complex derivatives. nih.gov This approach, which has been used for the parent skeleton, would be valuable for creating novel compounds with potential applications in medicinal chemistry and materials science.

A modular approach, similar to the one used to create benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, could be adapted. nih.gov This would involve designing cascade reactions that build complexity from simple, readily available starting materials, offering high atom efficiency under mild conditions. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of novel compounds. For this compound, advanced computational modeling will be instrumental in guiding synthetic efforts and identifying promising applications.

Future computational studies could include:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. asianpubs.org These models, based on a dataset of related compounds, can reveal the key three-dimensional structural features required for a specific biological activity, thereby guiding the design of more potent derivatives. asianpubs.org

Docking Studies: Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This is crucial for rational drug design, as demonstrated in studies of related compounds targeting human N-myristoyltransferase-1. nih.gov

DFT (Density Functional Theory): DFT-based descriptors can be used to assess the drug-like properties and pharmacokinetics of new derivatives, offering insights that can help prioritize which compounds to synthesize and test. researchgate.net

Table 1: Computational Modeling Approaches for Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

Modeling Technique Application Potential Insights for this compound Reference
CoMFA/CoMSIA 3D-QSAR studies of mGluR5 antagonists. Revealing structural features essential for biological activity and guiding the design of new potent analogues. asianpubs.org
Molecular Docking Investigating binding to the colchicine (B1669291) binding site of tubulin. Predicting binding modes and affinities to therapeutic targets. nih.gov
Docking Studies Understanding interactions with the peptide-binding site of human N-myristoyltransferase-1. Guiding the design of selective enzyme inhibitors. nih.gov

Exploration of Pyrrolo[1,2-a]pyrazine in New Material Architectures

The pyrrolo[1,2-a]pyrazine scaffold has shown promise in the development of new functional materials, particularly in the field of optics. A key area of future research will be to investigate how the introduction of a chlorine atom influences these properties and to explore new material architectures.

A significant breakthrough in the parent system was the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, which exhibit unique deep blue emission properties in both aggregated and solid states. nih.gov This makes them valuable for applications such as Organic Light-Emitting Diodes (OLEDs). nih.gov

Future research directions for this compound in materials science include:

Development of Novel Fluorophores: Investigating the photophysical properties of derivatives of this compound to see if the chloro-substituent can be used to tune the emission wavelength and quantum yield. The goal would be to develop new, highly efficient blue or deep-blue emitters. nih.gov

Bioimaging Probes: The fusion of additional aromatic rings to the core structure has been shown to increase fluorescence intensity and cell permeability with low phototoxicity. nih.gov Similar strategies could be applied to this compound to create novel probes for bioimaging applications. nih.gov

Hybrid Material Systems: Creating new hybrid systems by combining the this compound unit with other functional moieties to generate materials with tailored electronic and optical properties.

Table 2: Research on Pyrrolo[1,2-a]pyrazine-Based Materials

Research Area Key Finding Potential Application Reference
Hybrid Structures Creation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. Deep blue emitters for OLEDs. nih.gov
Photophysical Properties Unique emission properties with a dramatic substituent effect. Development of novel fluorophores. nih.gov

Sustainable and Green Chemistry Approaches to Pyrrolo[1,2-a]pyrazine Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future work on this compound and its derivatives should prioritize the development of environmentally benign synthetic methods. rasayanjournal.co.in

Key green chemistry strategies that could be applied include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.in

Solventless (Neat) Reactions: Conducting reactions without a solvent minimizes waste and can simplify the workup procedure. rasayanjournal.co.in

Use of Greener Catalysts and Solvents: Employing less toxic and more sustainable catalysts and replacing hazardous solvents with greener alternatives like water or ionic liquids are central tenets of green chemistry. rasayanjournal.co.inresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. researchgate.net

These approaches have been successfully applied to the synthesis of other N-heterocycles, demonstrating their feasibility and benefits. rasayanjournal.co.inresearchgate.net Adopting these methods for the synthesis of this compound would not only be environmentally responsible but also potentially more cost-effective. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-chloro-1H-pyrrolo[1,2-a]pyrazine, and what reaction conditions are critical for reproducibility?

The primary method involves chlorination of pyrrolo-pyrazinone using phosphorus oxychloride (POCl₃) at room temperature for 16 hours. Post-reaction quenching with ice and neutralization with sodium bicarbonate ensures safety and product stability. Purification via silica gel chromatography (hexane/ethyl acetate) yields >85% purity . Industrial-scale synthesis employs continuous flow systems to enhance efficiency and reduce reaction time .

Q. Which chemical reactions are most commonly employed to functionalize this compound?

Key reactions include:

  • Nucleophilic substitution : Replacement of the chlorine atom with amines or thiols under basic conditions (e.g., NaOH) .
  • Oxidation : Formation of N-oxides using m-chloroperbenzoic acid (mCPBA) or H₂O₂ .
  • Reduction : Conversion to amines via LiAlH₄ . These reactions enable diversification for biological or material science applications.

Q. How can researchers ensure purity and structural fidelity during synthesis?

Post-synthesis purification via silica gel chromatography (gradient elution with hexane/EtOAc) is standard. Structural validation combines NMR (¹H/¹³C) and HRMS, while intermediates are monitored via TLC . For chiral derivatives, enantiomeric excess (ee) is quantified using chiral HPLC .

Advanced Research Questions

Q. How can substitution reactions of this compound be optimized for regioselectivity?

Regioselectivity in Pd-catalyzed amination is influenced by ligand choice (e.g., XPhos) and solvent polarity. For example, DMF enhances electrophilic substitution at the C3 position, while toluene favors C7 substitution. Precoordination studies suggest steric and electronic factors dictate site preference .

Q. What strategies enable enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves up to 95% ee. Critical additives like Cs₂CO₃ suppress racemization by stabilizing intermediates. Chiral ligands (e.g., (R)-SegPhos) enhance stereocontrol .

Q. How do structure-activity relationship (SAR) studies guide the design of bioimaging probes based on this scaffold?

Substitution at the C6 position with electron-withdrawing groups (e.g., Br, NO₂) enhances fluorescence quantum yield. For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit blue fluorescence (λₑₘ = 450 nm) with low cytotoxicity (<10% at 50 µM) .

Q. What catalytic systems are effective for cross-coupling reactions involving this compound?

Pd(PPh₃)₄ in THF enables Suzuki-Miyaura coupling with aryl boronic acids (yields: 85–95%). For challenging substrates (e.g., heteroaromatics), CuI/1,10-phenanthroline cocatalysts improve efficiency .

Q. How do conflicting data on reactivity with amines vs. thiols inform mechanistic understanding?

Discrepancies arise from solvent polarity: in polar aprotic solvents (DMSO), amines react preferentially via SNAr, while thiols dominate in nonpolar solvents (toluene) due to reduced solvation of intermediates .

Q. Which analytical techniques resolve structural ambiguities in complex derivatives?

X-ray crystallography confirms regioisomerism in benzo[d]imidazole hybrids (e.g., CCDC 1919367) . Dynamic NMR (VT-NMR) distinguishes rotamers in N-oxide derivatives .

Q. What design principles improve photostability in fluorophores derived from this scaffold?

Incorporating rigidifying substituents (e.g., morpholine) reduces non-radiative decay. For example, 6-phenyl derivatives show 90% fluorescence retention after 24-hour UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.